molecular formula C18H17FN4O3S B2436716 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2034574-48-4

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2436716
CAS No.: 2034574-48-4
M. Wt: 388.42
InChI Key: HNPGPLITKRIHMT-UHFFFAOYSA-N
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Description

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.42. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Agents

A study by Malik and Khan (2014) synthesized a series of novel compounds, including those structurally similar to the chemical , to evaluate their anticonvulsant activities. The results indicated significant potential for these compounds as anticonvulsant agents, showing promising efficacy in the maximal electroshock (MES) test with low neurotoxicity. This highlights the chemical's potential application in managing seizure disorders (Malik & Khan, 2014).

P2X7 Antagonists for Mood Disorders

A 2018 study by Chrovian et al. developed novel compounds structurally similar to the specified chemical as P2X7 antagonists. These compounds showed effective receptor occupancy and were advanced into clinical trials for the treatment of mood disorders, suggesting the potential application of similar chemicals in psychiatric pharmacotherapy (Chrovian et al., 2018).

Crystal Structure Analysis

Huang et al. (2021) conducted a study on compounds including those with structural similarities to the specified chemical, focusing on their crystal structures. This research is crucial for understanding the physicochemical properties and potential applications of such compounds in various scientific domains (Huang et al., 2021).

Antimicrobial Activity

Several studies have synthesized and evaluated compounds structurally related to the specified chemical for antimicrobial activity. These studies suggest potential applications in developing new antimicrobial agents. For example, Kumar et al. (2012) found that some compounds showed high antimicrobial activity, highlighting the therapeutic potential of these chemicals in combating infections (Kumar et al., 2012).

Orexin Receptor Antagonists

Research by Malherbe et al. (2009) on compounds including those with structural similarities to the specified chemical, as orexin receptor antagonists, indicates potential applications in sleep disorders and other neurological conditions (Malherbe et al., 2009).

Synthesis and Characterization

Several studies have focused on the synthesis and structural characterization of compounds similar to the specified chemical. This research is fundamental in expanding the understanding of these compounds for various applications, including material science and pharmacology. For example, Singh et al. (2016) investigated the synthesis and antimicrobial activities of organotin(IV) complexes of related compounds, providing insights into their potential applications (Singh et al., 2016).

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c1-2-12-16(19)17(21-10-20-12)25-11-5-6-23(9-11)18(24)13-8-14(26-22-13)15-4-3-7-27-15/h3-4,7-8,10-11H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPGPLITKRIHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NOC(=C3)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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